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1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide

HPK1 inhibition Kinase selectivity Liver microsome stability

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide (CAS 1855906-57-8) is a fluorinated heterocyclic building block belonging to the N1-alkylated pyrazole-5-carboxamide class. It has a molecular formula of C6H7F2N3O and a molecular weight of 175.14 g/mol.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B10905486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)C(=O)N
InChIInChI=1S/C6H7F2N3O/c7-5(8)3-11-4(6(9)12)1-2-10-11/h1-2,5H,3H2,(H2,9,12)
InChIKeyFSVFFTSPXJJTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide – Core Structure, Physicochemical Profile, and Procurement-Relevant Identity


1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide (CAS 1855906-57-8) is a fluorinated heterocyclic building block belonging to the N1-alkylated pyrazole-5-carboxamide class. It has a molecular formula of C6H7F2N3O and a molecular weight of 175.14 g/mol . The compound features a difluoroethyl substituent at the pyrazole N1 position and a primary carboxamide at C5, yielding computed physicochemical properties that include a logP of –0.41, a topological polar surface area of 47.7 Ų, and two hydrogen-bond donors . These characteristics differentiate it from commonly available regioisomeric pyrazole carboxamides and non‑fluorinated N1‑alkyl analogs, making it a preferred entry point for medicinal chemistry programs that require the combination of a low‑molecular‑weight scaffold, moderate hydrophilicity, and the metabolic stability advantages conferred by the difluoroethyl motif .

Why N1‑Methyl or Regioisomeric Pyrazole-5‑carboxamides Cannot Replace 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide


Superficially similar pyrazole‑5‑carboxamides that differ only in the N1‑alkyl substituent or the position of the carboxamide group exhibit markedly different selectivity, metabolic stability, and physicochemical properties. In a direct head‑to‑head comparison within an HPK1 inhibitor series, the N1‑methyl analog (compound 6) displayed 3.4‑fold lower selectivity against the off‑target kinase LCK and at least 1.9‑fold higher human liver microsome (HLM) clearance than the N1‑difluoroethyl analog (compound 16a) [1]. Regioisomeric shifts (e.g., moving the carboxamide from C5 to C3) alter logP by approximately 0.6 units and increase polar surface area by roughly 13 Ų, which can significantly affect permeability and solubility [2]. Consequently, users who interchange these analogs without verifying the specific N1‑substituent or regioisomer identity risk obtaining compounds with inferior selectivity, higher metabolic liability, or unsuitable physicochemical profiles for their intended assay or synthetic sequence.

Quantitative Differentiation of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide Against the Closest N1‑Alkyl and Regioisomeric Analogs


N1‑Difluoroethyl vs. N1‑Methyl: 3.4‑Fold Improvement in LCK Selectivity and Superior Microsomal Stability in HPK1 Inhibitor Series

In a matched molecular pair comparison from the same HPK1 inhibitor chemotype, replacing the N1‑methyl group with an N1‑2,2‑difluoroethyl group improved selectivity against the off‑target kinase LCK by 3.4‑fold (LCK IC50 increased from 5,100 nM to 17,400 nM) while maintaining HPK1 potency (<3 nM) and similar IL‑2 secretion induction (EC50 72 nM vs. 66 nM) [1]. Additionally, the difluoroethyl analog exhibited markedly lower human liver microsome intrinsic clearance (HLM Clint <3.0 vs. <5.6 µL min⁻¹ mg⁻¹) [1]. Aqueous solubility was also improved (13 µM vs. 7.3 µM) [1].

HPK1 inhibition Kinase selectivity Liver microsome stability

Regioisomeric Differentiation: 5‑Carboxamide vs. 3‑Carboxamide – Lower logP and Reduced Polar Surface Area

The 5‑carboxamide regioisomer exhibits a computed logP of –0.41 (ChemDiv logP) and a topological polar surface area (TPSA) of 47.7 Ų . In contrast, the 3‑carboxamide regioisomer (PubChem CID 50896817) has a computed XLogP3‑AA of 0.2 and a TPSA of 60.9 Ų [1]. This translates to a ΔlogP of approximately –0.6 (more hydrophilic) and a ΔTPSA of roughly –13 Ų for the 5‑carboxamide, consistent with the differing hydrogen‑bonding patterns around the pyrazole ring.

Physicochemical property comparison Regioisomer selectivity Drug‑likeness

Enabling Scaffold for High‑Affinity Kinase Inhibitors: PDE10A IC50 0.275 µM and ROCK2 IC50 4.6 nM via Incorporated Difluoroethyl Pyrazole Motif

Derivatives bearing the 1-(2,2-difluoroethyl)-1H-pyrazole‑5‑carboxamide core or its closely related 3‑yl‑amino variant achieve potent target engagement: a PDE10A co‑crystal ligand containing the 1-(2,2‑difluoroethyl)‑pyrazole moiety inhibited PDE10A with an IC50 of 0.275 µM [1], while a ROCK2 inhibitor incorporating the 1-(2,2‑difluoroethyl)-1H‑pyrazol‑4‑yl‑phenyl motif reached an IC50 of 4.6 nM [2]. These data demonstrate that the difluoroethyl‑pyrazole substructure is compatible with nanomolar to sub‑micromolar potency across divergent kinase targets, providing a quantitative benchmark that simpler N1‑alkyl pyrazoles (e.g., methyl or ethyl) rarely achieve without additional structural optimization.

PDE10A inhibition ROCK2 inhibition Kinase inhibitor scaffold

HPK1 SAR: Difluoroethyl Outperforms Ethyl and Trifluoroethyl Analogs in Metabolic Stability

In the same HPK1 inhibitor series, compound 16b (N1‑ethyl analog) and compound 16c (N1‑2,2,2‑trifluoroethyl analog) showed substantially higher HLM intrinsic clearance than the N1‑difluoroethyl analog 16a: 13 µL min⁻¹ mg⁻¹ for 16b and 248 µL min⁻¹ mg⁻¹ for 16c, compared with <3.0 µL min⁻¹ mg⁻¹ for 16a [1]. Notably, the trifluoroethyl analog (16c) exhibited a >80‑fold increase in HLM clearance relative to 16a, despite retaining HPK1 potency (<4 nM).

HPK1 inhibition N1‑alkyl SAR HLM stability

Highest‑Impact Application Scenarios for 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring LCK Selectivity and Low Hepatic Clearance

Medicinal chemistry teams developing HPK1 or related MAP4K family inhibitors can directly leverage the >3‑fold LCK selectivity advantage and <3.0 µL min⁻¹ mg⁻¹ HLM stability of the difluoroethyl‑pyrazole‑5‑carboxamide scaffold, as demonstrated by the AstraZeneca series [1]. Replacing an existing N1‑methyl or N1‑ethyl pyrazole building block with 1-(2,2‑difluoroethyl)-1H‑pyrazole-5‑carboxamide is supported by head‑to‑head SAR data showing improved selectivity and metabolic stability without loss of target potency [1].

Synthesis of PDE10A or ROCK2 Chemical Probes Bearing a Fluorinated Pyrazole Warhead

Investigators requiring a validated pyrazole‑5‑carboxamide intermediate for PDE10A inhibitor synthesis (e.g., PDB 5SFQ co‑crystal series, IC50 0.275 µM) [2] or ROCK2 inhibitor programs (IC50 4.6 nM) [3] benefit from the documented crystallographic binding and nanomolar potency of derivatives incorporating this exact difluoroethyl‑pyrazole core. The 5‑carboxamide regioisomer offers a distinct physicochemical signature (logP –0.41, TPSA 47.7 Ų) that complements the 3‑carboxamide and 4‑carboxamide regioisomers in parallel SAR exploration .

Fragment‑Based Drug Discovery Libraries Seeking Balanced logP and Low Metabolic Liability

The compound's molecular weight (175.14 Da), moderate hydrophilicity (logP –0.41), and the metabolic stability credentials of the difluoroethyl group make it an ideal fragment or scaffold for incorporation into diversity‑oriented synthesis libraries. The quantitative evidence that N1‑difluoroethyl substitution imparts >80‑fold lower HLM clearance than N1‑trifluoroethyl [1] provides a data‑backed rationale for selecting this building block over other fluorinated N1‑alkyl pyrazoles when in vivo pharmacokinetic compatibility is a program requirement.

Computational Chemistry Model Building for N1‑Substituted Pyrazole Selectivity Prediction

The availability of matched molecular pair data (methyl vs. difluoroethyl vs. ethyl vs. trifluoroethyl) from a single, high‑quality HPK1 SAR table [1] enables the construction of quantitative structure–selectivity relationship (QSSR) models. Computational chemists can use the 1-(2,2‑difluoroethyl)-1H‑pyrazole-5‑carboxamide scaffold as a training set member to parameterize free‑energy perturbation (FEP) calculations or machine‑learning models aimed at predicting LCK selectivity and microsomal clearance for novel N1‑substituted pyrazole‑5‑carboxamides.

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